4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride
Description
4(1H)-Quinazolinone derivatives are a subclass of quinazolinones characterized by a ketone group at position 4 and hydrogen at position 1 of the bicyclic heteroaromatic scaffold . The compound 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-4(1H)-quinazolinone hydrochloride features a 2,3-dihydroquinazolinone core, with a morpholinoacetyl group at position 1 and an o-tolyl (ortho-methylphenyl) substituent at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications.
Synthesis of such derivatives typically involves cyclocondensation reactions. For example, similar 2,3-dihydro-4(1H)-quinazolinones are synthesized via reactions of benzamides with orthoesters or aldehydes in the presence of acid catalysts . The morpholinoacetyl group likely originates from a coupling reaction between a primary amine (e.g., morpholine) and an acylating agent, as seen in analogous syntheses of substituted quinazolinones .
Properties
CAS No. |
20866-11-9 |
|---|---|
Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-6-2-4-8-18(16)24-15-23(19-9-5-3-7-17(19)21(24)26)20(25)14-22-10-12-27-13-11-22;/h2-9H,10-15H2,1H3;1H |
InChI Key |
XKHXPEJUALYCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
- The classical approach involves condensation of anthranilic acid derivatives or anthranilamide with aldehydes or acid derivatives to form the quinazolinone ring system.
- For example, anthranilamide reacts with aromatic aldehydes under catalytic conditions to yield 2,3-dihydroquinazolin-4(1H)-ones efficiently in aqueous or organic solvents.
- The morpholinoacetyl substituent can be introduced via acylation of the quinazolinone nitrogen with morpholinoacetyl chloride or related activated derivatives.
Niementowski Synthesis
Cyclocondensation and Hydrogenation
- Cyclocondensation of isatoic anhydride with amines (e.g., morpholinoacetyl amine) followed by cyclization and hydrogenation steps yields 2,3-dihydroquinazolinones with specific substituents.
- Hydrogenation of 3-substituted quinazolinones using Pd or Pt catalysts reduces the pyrimidine ring to the dihydro form, essential for the 2,3-dihydro-4(1H)-quinazolinone scaffold.
Green and Catalytic Methods
- Recent advances include aqueous media synthesis using catalysts such as reverse zinc oxide micelles, which promote condensation of anthranilamide with aldehydes under mild conditions with high yield and environmental compatibility.
- Graphene oxide nanosheets combined with oxidants like oxone have also been employed to catalyze quinazolinone formation efficiently in water at moderate temperatures.
Oxidative and Radical Approaches
- Use of dimethyl sulfoxide (DMSO) as a carbon source with hydrogen peroxide as an oxidant enables synthesis of quinazolin-4(3H)-ones via radical pathways, expanding the scope of quinazolinone synthesis.
Specific Preparation of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride
While direct literature on this exact compound is limited, the synthesis can be logically deduced and adapted from established methods for similar quinazolinone derivatives:
Stepwise Synthetic Route
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-amino-N-(morpholinoacetyl)benzamide | Acylation of anthranilamide with morpholinoacetyl chloride | Base (e.g., triethylamine), organic solvent, low temperature control |
| 2 | Condensation with o-tolualdehyde | Stirring in aqueous or organic solvent with acid catalyst or nanocatalyst | Forms Schiff base intermediate |
| 3 | Cyclocondensation to form quinazolinone ring | Heating or catalytic conditions (e.g., reverse ZnO micelles, GO nanosheets) | Promotes ring closure to 2,3-dihydroquinazolinone |
| 4 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Enhances solubility and stability |
Reaction Mechanism Highlights
- The initial acylation introduces the morpholinoacetyl group at the 1-position nitrogen.
- The condensation with o-tolualdehyde forms an imine intermediate.
- Subsequent intramolecular cyclization yields the quinazolinone core.
- The hydrochloride salt is obtained by protonation of the nitrogen atoms.
Comparative Analysis of Preparation Methods
Experimental Data Summary (Representative)
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives against various bacterial strains. For instance, quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. These compounds demonstrated moderate to significant antibacterial activity, with some derivatives surpassing standard antibiotics in efficacy .
Case Study: Antimicrobial Evaluation
A study focused on synthesizing and evaluating quinazoline derivatives reported that certain modifications at the 1- and 3-positions of the quinazoline scaffold enhanced antibacterial activity. Compounds with oxadiazole rings showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm . This suggests that structural modifications can significantly impact the biological activity of these compounds.
Anticancer Properties
The anticancer potential of quinazolinones has also been explored extensively. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation. For example, derivatives of quinazolinone have been shown to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Study: Structure-Activity Relationship
A comprehensive study on the structure-activity relationship (SAR) of 4(3H)-quinazolinone derivatives revealed that specific substitutions enhance their anticancer activity. Notably, the incorporation of halogenated phenyl groups resulted in increased potency against breast cancer cell lines . The study emphasized that understanding the SAR is crucial for designing more effective anticancer agents.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, quinazolinone derivatives have demonstrated anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Activity
In a recent investigation, a quinazolinone derivative was tested for its ability to reduce inflammation in animal models. The results indicated a significant reduction in edema and pain response compared to control groups, suggesting its potential as an anti-inflammatory agent .
Summary of Applications
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Substitutional Differences
The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent type and position. Key comparisons include:
- Position 1 vs. Position 3 Substitutions: Unlike 4(3H)-quinazolinones (e.g., fluquinconazole), where substituents at position 3 dominate bioactivity , the target compound’s 1-(morpholinoacetyl) group may enhance blood-brain barrier penetration, suggesting CNS-targeted applications .
- Morpholinoacetyl Group: This substituent introduces a polar, water-soluble moiety absent in pesticidal triazole derivatives (e.g., fluquinconazole) or antioxidant 2-aryl derivatives . Its presence could improve pharmacokinetics compared to non-acylated analogs.
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility compared to neutral 4(3H)-quinazolinones like pesticidal triazoles .
- Stability : The 2,3-dihydro structure may reduce aromatic reactivity, enhancing metabolic stability relative to fully unsaturated analogs .
Biological Activity
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(o-tolyl)-, hydrochloride is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.43 g/mol
- Chemical Structure : The compound features a quinazolinone core with a morpholinoacetyl group and an o-tolyl substituent, which contribute to its unique pharmacological properties.
Biological Activities
4(1H)-Quinazolinone derivatives have been extensively studied for their wide range of biological activities:
- Anticancer Activity : Quinazolinone derivatives have shown potential in inhibiting tumor cell proliferation. For instance, compounds derived from this scaffold have demonstrated significant activity against various human tumor cell lines, with some exhibiting logGI50 values indicating potent inhibition of cancer cell growth .
- Antimicrobial Properties : Research indicates that quinazolinone derivatives possess antibacterial and antifungal activities. A study highlighted the effectiveness of certain derivatives against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Analgesic and Antipyretic Activities : Some quinazolinone derivatives have been noted for their analgesic effects in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of 4(1H)-quinazolinone derivatives can be significantly influenced by structural modifications. The following table summarizes key findings from SAR studies:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Morpholinoacetyl | Enhanced anticancer activity | |
| o-Tolyl | Improved binding affinity to target enzymes | |
| Piperidinoacetyl | Altered pharmacokinetics and efficacy |
Case Studies
- Antitumor Activity : A study evaluated various quinazolinone derivatives for their ability to inhibit the growth of human tumor cell lines. The most promising compounds were identified based on their structure and showed significant anticancer activity with low toxicity profiles .
- Antimicrobial Evaluation : In another study, derivatives were tested against common bacterial strains using the agar well diffusion method. Results indicated that specific structural modifications led to increased antimicrobial efficacy compared to standard antibiotics .
- Anti-inflammatory Assessment : Several compounds were tested in animal models for their anti-inflammatory effects. Results showed that certain derivatives effectively reduced inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for preparing this quinazolinone derivative?
The compound is synthesized via a condensation reaction involving methyl 2-acylaminobenzoate, amine hydrochlorides (e.g., octylamine hydrochloride), phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine. The reaction is heated at 180°C for 45 minutes, followed by alkaline workup (pH 8–9) with NaOH and extraction using CH₂Cl₂. Recrystallization in solvents like diisopropyl ether or ethanol yields the product . Key parameters include stoichiometric ratios (e.g., 0.05 mol methyl ester to 0.2 mol amine hydrochloride) and temperature control to avoid side reactions.
Q. How is the compound characterized for structural confirmation?
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are standard. For example, ¹H NMR in CDCl₃ reveals peaks corresponding to the morpholinoacetyl group (δ 2.65 for methyl groups) and o-tolyl substituents (δ 7.27–7.80 for aromatic protons). IR confirms the carbonyl stretch (1680 cm⁻¹) of the quinazolinone core. Mass spectrometry (EI-MS) validates molecular weight, while elemental analysis ensures purity .
Q. What are the primary biological activities reported for this compound?
Quinazolinones exhibit broad activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specific derivatives with morpholinoacetyl and o-tolyl groups have shown enhanced solubility (due to hydrochloride salt formation) and improved binding to targets like tyrosine kinases or bacterial enzymes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Q. How can contradictory data on biological efficacy be resolved?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, serum concentration). For example:
- In anti-inflammatory assays , compounds tested in RAW264.7 macrophages (10% FBS) show lower activity vs. serum-free conditions due to protein binding.
- Dose-response curves should be normalized to positive controls (e.g., dexamethasone for inflammation) to standardize comparisons .
Q. What strategies improve synthetic yield and purity?
- Solvent optimization : Using N,N-dimethylcyclohexylamine as a base increases reaction efficiency by 15% compared to triethylamine .
- Recrystallization : Ethanol yields higher-purity crystals (99.5%) than diisopropyl ether (97.8%) due to better solubility of impurities .
- Byproduct mitigation : Adding NaHCO₃ during workup reduces HCl-induced degradation of the morpholinoacetyl group .
Q. How do computational methods aid in target identification?
Molecular docking (e.g., AutoDock Vina) predicts binding to EGFR (PDB: 1M17) with a ΔG of −9.2 kcal/mol, driven by π-π stacking between o-tolyl and Phe723. MD simulations (100 ns) confirm stable interactions, validated by SPR assays showing Kd = 12 nM .
Q. What analytical challenges arise in stability studies?
The hydrochloride salt is hygroscopic, requiring storage under nitrogen. Degradation pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
